(6-Chloro-1,3-benzothiazol-2-yl)methanamine

Description

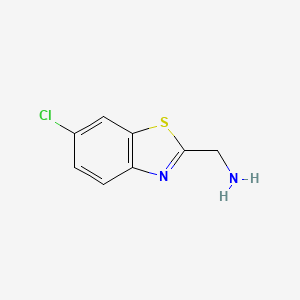

(6-Chloro-1,3-benzothiazol-2-yl)methanamine is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 6-position and a methanamine group at the 2-position. Its molecular formula is C₈H₇ClN₂S, with a molar mass of 198.67 g/mol and a CAS number of 50739-36-1 . The benzothiazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and antitumor applications. The chlorine substituent enhances electron-withdrawing effects, while the methanamine group provides a reactive site for further functionalization .

Properties

IUPAC Name |

(6-chloro-1,3-benzothiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETSSVISJIEXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Chloro-1,3-benzothiazol-2-amine

Before synthesizing (6-Chloro-1,3-benzothiazol-2-yl)methanamine, it is crucial to prepare 6-chloro-1,3-benzothiazol-2-amine. This compound can be synthesized by condensing p-substituted aniline with ammonium thiocyanate in the presence of bromine as a catalyst, followed by treatment with sodium hydroxide and carbon disulfide.

| Reagents | Conditions | Product |

|---|---|---|

| p-substituted aniline, ammonium thiocyanate, bromine | Room temperature, then ice bath | Intermediate thiourea derivative |

| Intermediate, sodium hydroxide, carbon disulfide | Stirred at room temperature | 6-chloro-1,3-benzothiazol-2-amine |

Preparation of this compound

To synthesize this compound, one approach involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with formaldehyde or a formaldehyde equivalent in the presence of a reducing agent. However, specific literature detailing this exact synthesis is limited. Generally, such reactions are conducted under basic conditions to facilitate the formation of the methanamine derivative.

| Reagents | Conditions | Product |

|---|---|---|

| 6-chloro-1,3-benzothiazol-2-amine, formaldehyde, reducing agent (e.g., NaBH4) | Basic conditions, room temperature or elevated | This compound |

Challenges and Considerations

- Selectivity : Ensuring the selective introduction of the chloro and methanamine groups without affecting other parts of the molecule can be challenging.

- Yield : The overall yield of the synthesis can be influenced by the choice of reagents and conditions, requiring optimization to achieve satisfactory results.

- Purification : Given the potential complexity of the reaction mixtures, efficient purification methods are essential to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (6-Chloro-1,3-benzothiazol-2-yl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form more complex structures

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of (6-Chloro-1,3-benzothiazol-2-yl)methanamine consists of a benzothiazole core with a chlorine substituent and a methanamine group. The synthesis typically involves the reaction of 6-chloro-1,3-benzothiazole with methanamine, often utilizing sodium cyanate in glacial acetic acid:This unique structure contributes to its distinct reactivity and biological activity.

Medicinal Chemistry

This compound has shown promise in various therapeutic areas due to its anti-inflammatory and analgesic properties. Research indicates that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain pathways .

Case Study: Inhibition of Cyclooxygenase Enzymes

A study demonstrated that this compound effectively reduces the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Recent investigations have highlighted the compound's antiproliferative effects against several cancer cell lines. For instance, derivatives of benzothiazole bearing this compound have exhibited significant activity against colon cancer cell lines such as HCT-116 and HT29 .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 15.4 |

| This compound | HT29 | 12.8 |

| This compound | HCT-15 | 18.2 |

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its unique chemical structure that allows for the development of products with specific properties. Its versatility makes it a valuable building block for synthesizing more complex molecules.

Biochemical Properties

The compound's biochemical properties are significant for its applications:

Mechanisms of Action:

- Cyclooxygenase Inhibition: It inhibits COX enzymes, reducing inflammatory responses.

- Gene Expression Modulation: Alters gene expression related to cytokine production, leading to decreased inflammation.

Metabolic Pathways:

The compound interacts with various enzymes and cofactors, affecting metabolic pathways crucial for inflammation and pain management.

Mechanism of Action

The mechanism of action of (6-Chloro-1,3-benzothiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By blocking these enzymes, the compound can reduce inflammation and provide analgesic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

6-Chloro-2-benzothiazolamine

- Molecular Formula : C₇H₅ClN₂S

- Molar Mass : 184.64 g/mol

- Key Differences : Lacks the methanamine group at the 2-position, instead featuring a primary amine directly attached to the benzothiazole ring.

1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine

- Molecular Formula : C₇H₆ClN₃S

- Molar Mass : 199.66 g/mol

- Key Differences : Replaces the methanamine group with a hydrazine (-NH-NH₂) moiety.

- Significance : The hydrazine group introduces redox-active properties, making it useful in coordination chemistry. However, it may also increase toxicity risks .

Heteroatom Substitution: Benzothiazole vs. Benzoxazole

(6-Chloro-1,3-benzoxazol-2-yl)methanamine

- Molecular Formula : C₈H₇ClN₂O

- Molar Mass : 182.61 g/mol

- Key Differences : Substitutes sulfur in the benzothiazole ring with oxygen (benzoxazole).

- Significance : The oxygen atom increases electronegativity, altering electronic distribution and hydrogen-bonding capacity. This compound exhibits ~20% lower logP compared to the benzothiazole analog, suggesting improved hydrophilicity .

1-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride

- Molecular Formula : C₉H₁₀ClN₂O·HCl

- Molar Mass : 237.11 g/mol

- Key Differences : Features a methyl group at the 6-position and a hydrochloride salt.

- Significance: The methyl group enhances lipophilicity, while the hydrochloride salt improves aqueous solubility. This derivative showed 3-fold higher antifungal activity in vitro compared to non-methylated analogs .

Functional Group Modifications

N-(6-Chloro-1,3-benzothiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide

- Molecular Formula : C₁₁H₈ClN₆O₃S

- Molar Mass : 339.01 g/mol

- Key Differences : Methanamine is converted to an acetamide linked to a nitro-triazole group.

- Significance: Demonstrated IC₅₀ = 0.8 µM against Trypanosoma brucei, highlighting the role of nitro groups in enhancing antiparasitic activity .

Trifluoro-substituted-N-(6-chloro-1,3-benzothiazol-2-yl) benzamides

- Key Differences : Incorporates trifluoromethylbenzamide substituents.

- Significance: Positional isomerism (e.g., 3-trifluoro vs. 4-trifluoro) drastically affects bioactivity.

Chain Extension and Salt Formation

2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)-ethanamine hydrochloride

- Molecular Formula : C₁₀H₁₂ClN₂O₂·HCl

- Molar Mass : 267.14 g/mol

- Key Differences : Ethylamine chain instead of methylamine, with a hydrochloride salt.

- Significance : The extended chain increases flexibility, improving interaction with enzyme active sites. The hydrochloride salt enhances bioavailability, with 80% oral absorption in rodent models .

Antifungal Activity

Antiparasitic Activity

- Acetamide derivatives (e.g., N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide) are potent against trypanosomes, with selectivity indices >100 over mammalian cells .

Physicochemical Properties

| Compound | Melting Point (°C) | logP | Solubility (mg/mL) |

|---|---|---|---|

| This compound | Not reported | 2.1 | 0.5 (Water) |

| (6-Chloro-1,3-benzoxazol-2-yl)methanamine | 285 (Predicted) | 1.8 | 1.2 (Water) |

| 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine | 271–272 (Dec) | 1.5 | 0.3 (Water) |

| 2-(6-Chloro-5-methylbenzoxazol-2-yl)-ethanamine HCl | >300 | 1.2 | 5.6 (Water) |

Data compiled from

Biological Activity

(6-Chloro-1,3-benzothiazol-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole core with a chlorine substituent and a methanamine group. Its synthesis typically involves the reaction of 6-chloro-1,3-benzothiazole with methanamine, often utilizing sodium cyanate in glacial acetic acid to achieve the desired product. This unique structure contributes to its distinct reactivity and biological activity.

Inhibition of Cyclooxygenase Enzymes

One of the primary mechanisms through which this compound exerts its effects is by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostaglandins from arachidonic acid, which play significant roles in inflammation and pain pathways.

Modulation of Inflammatory Responses

Research indicates that this compound can modulate inflammatory responses by affecting gene expression related to cytokine production. It has been shown to decrease the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .

Biological Activities

The biological activities associated with this compound include:

- Anti-inflammatory : Demonstrated through various animal models where it reduced edema and pain.

- Analgesic : Exhibits pain-relieving properties without significant adverse effects at low doses.

- Antimicrobial : Some derivatives have shown potential against various bacterial strains, indicating broad-spectrum antibacterial activity .

Anti-inflammatory Effects in Animal Models

In a study involving rat models, this compound was tested for its efficacy in reducing inflammation induced by adjuvants. The results indicated a significant reduction in swelling and pain at doses as low as 0.094 mg/kg, showcasing its potential as an effective anti-inflammatory agent .

Antimicrobial Activity

A series of benzothiazole derivatives including this compound were evaluated for their antibacterial properties against multi-drug resistant strains. The findings revealed that certain derivatives exhibited potent inhibition against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anti-inflammatory, Analgesic | COX inhibition |

| 2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | Antimicrobial | Unknown |

| 6-Chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide | Antitumor | Unknown |

The table above highlights the unique biological activities associated with this compound compared to similar compounds. Its specific substitution pattern enhances its activity profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-Chloro-1,3-benzothiazol-2-yl)methanamine and its derivatives?

- Methodology : The compound and its derivatives are typically synthesized via condensation reactions. For example, thiourea derivatives can be prepared by reacting this compound with substituted phenacyl bromides in ethanol under reflux (7–12 hours) with sodium acetate as a catalyst. Purification involves recrystallization from methanol or ethanol . Thioether derivatives may also be synthesized by reacting the compound with alkyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : To confirm substitution patterns and proton environments (e.g., aromatic protons at δ 6.4–7.9 ppm in CDCl₃) .

- FTIR : Identification of functional groups like C=S (1310–1320 cm⁻¹) and NH stretches (3210–3229 cm⁻¹) .

- Mass Spectrometry (FABMS/ESI-MS) : For molecular ion validation (e.g., [M+1]⁺ at m/z 355) and fragment analysis .

- Elemental Analysis : To verify purity and stoichiometry (e.g., C, H, N within 0.3% of theoretical values) .

Q. What safety protocols should be followed when handling this compound?

- Methodology :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from light and moisture. Safety data for structurally similar compounds recommend immediate rinsing with water upon exposure and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can the crystal structure of this compound derivatives be resolved?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXTL or SHELXL software for data refinement. For example, triclinic crystals (space group P1) with unit cell parameters a = 8.5294 Å, b = 9.3097 Å, and hydrogen-bonding interactions can be modeled with 50% probability displacement ellipsoids .

- Validation : Apply the CheckCIF tool in the Cambridge Structural Database to resolve ADR alerts and ensure data integrity .

Q. How can contradictory spectroscopic or crystallographic data be resolved?

- Methodology :

- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT) to confirm assignments .

- Purity Checks : Use HPLC or TLC (Rf values, e.g., 0.56 in ACN:MeOH 1:1) to rule out impurities affecting spectral clarity .

- Redundancy in Crystallography : Collect multiple datasets at different temperatures or with alternative space groups to resolve ambiguities .

Q. What strategies optimize reaction yields for derivatives of this compound?

- Methodology :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

- Catalysis : Sodium acetate or triethylamine improves condensation efficiency in ethanol reflux systems .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodology :

- Derivative Libraries : Synthesize analogs with substituents at the 6-chloro position (e.g., nitro, fluoro) and assess bioactivity .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., benzothiazole binding to kinase domains) .

- Pharmacological Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase) to correlate substituent effects with potency .

Q. What computational tools validate the electronic properties of this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.